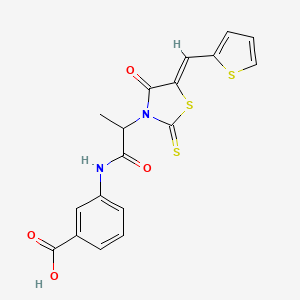

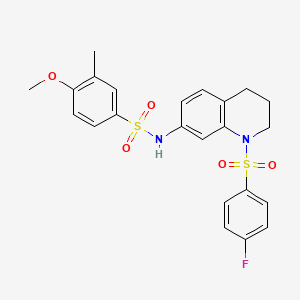

![molecular formula C14H14N4O5 B2645945 N1-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-N2-((5-甲基-1,3,4-恶二唑-2-基)甲基)草酰胺 CAS No. 1209732-04-6](/img/structure/B2645945.png)

N1-(2,3-二氢苯并[b][1,4]二氧杂环-6-基)-N2-((5-甲基-1,3,4-恶二唑-2-基)甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

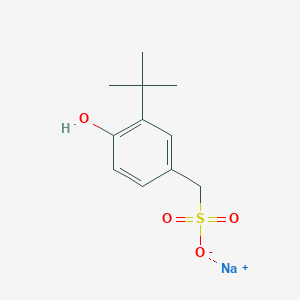

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 5-methyl-1,3,4-oxadiazol moiety . The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a structural feature found in some biologically active molecules. The 5-methyl-1,3,4-oxadiazol moiety is also present in various molecules exhibiting cytotoxic properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound is not available .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These properties could include melting point, boiling point, solubility, and stability. Unfortunately, specific physical and chemical property data for this compound is not available .科学研究应用

1. 金属诱导的互变异构化和跨金属化

该化合物的结构单元,如 2,3-二氢苯并[b][1,4]二氧杂环和恶二唑,因其在金属诱导过程中的反应性而被研究。具体而言,与锰(i) N 配位的恶唑和噻唑分子可以通过酸碱反应转化为相应的卡宾互变异构体,并随后被跨金属化到金(i),突出了在合成化学和材料科学中的潜在应用 (Ruiz & Perandones, 2009).

2. 化学和制药应用

恶二唑是该化合物的一个组成部分,它经常在类药物分子中用作酯和酰胺官能团的生物等排体。1,2,4 和 1,3,4 恶二唑区域异构体之间的轮廓差异可以通过它们本质不同的电荷分布来合理化,使其适用于各种化学和制药应用 (Boström et al., 2012).

3. 原卟啉原氧化酶抑制

相关的过氧化分子,包括恶二唑酮(恶二唑的衍生物),已显示出对植物、酵母和老鼠中的原卟啉原氧化酶的有效抑制作用。这表明在农业和生物化学中调节或研究代谢途径的潜在应用 (Matringe et al., 1989).

4. 催化合成应用

该化合物的结构基序,尤其是恶二唑,参与了金催化的形式 [3 + 2] 环加成反应,提供了对各种官能化化合物的区域选择性进入。这些反应在开发药物和设计新材料中至关重要 (Xu et al., 2017).

5. 生物活性化合物的合成

该化合物的成分,如 1,2,4-恶二唑,对于合成具有医学和生物学研究潜在应用的生物活性衍生物至关重要。例如,某些 1,5-二氢苯并[e][1,2,4]恶二氮杂卓对癌细胞系表现出高活性,表明其在开发抗癌药物中的潜力 (Abele et al., 2012).

未来方向

属性

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O5/c1-8-17-18-12(23-8)7-15-13(19)14(20)16-9-2-3-10-11(6-9)22-5-4-21-10/h2-3,6H,4-5,7H2,1H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTWDDSXCSKZSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

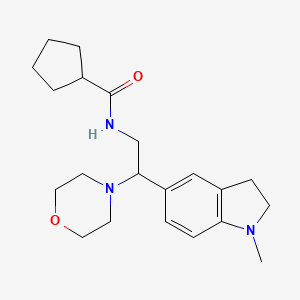

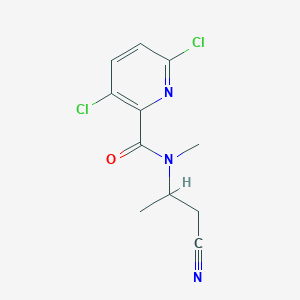

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide](/img/structure/B2645864.png)

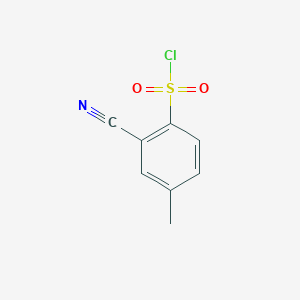

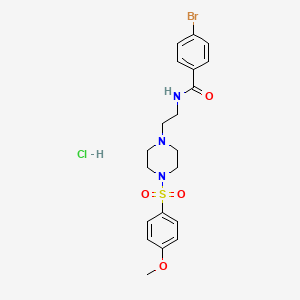

![3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2645875.png)

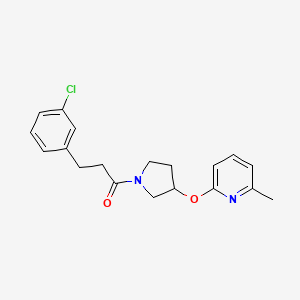

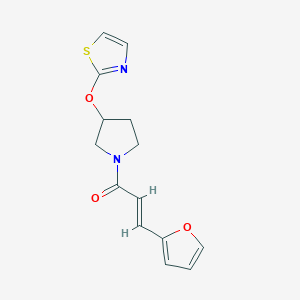

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide](/img/structure/B2645876.png)

![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2645882.png)